molecular formula C8H16N2O B14036523 (4AS,5R,8aS)-decahydroquinoxalin-5-ol

(4AS,5R,8aS)-decahydroquinoxalin-5-ol

Cat. No.: B14036523
M. Wt: 156.23 g/mol
InChI Key: BYIVQCRDRHMIRG-RNJXMRFFSA-N
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Description

(4AS,5R,8aS)-decahydroquinoxalin-5-ol is a chemical compound with a unique structure that includes a decahydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,5R,8aS)-decahydroquinoxalin-5-ol typically involves the hydrogenation of quinoxaline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective reduction of the quinoxaline ring to the decahydroquinoxaline structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction parameters are optimized to minimize by-products and ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4AS,5R,8aS)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated decahydroquinoxaline derivatives.

    Substitution: Various substituted decahydroquinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(4AS,5R,8aS)-decahydroquinoxalin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4AS,5R,8aS)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets. The hydroxyl group at the 5-position plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Decahydroquinoxaline: Lacks the hydroxyl group at the 5-position.

    Quinoxaline: Contains a fully unsaturated quinoxaline ring.

    Tetrahydroquinoxaline: Partially hydrogenated quinoxaline derivative.

Uniqueness

(4AS,5R,8aS)-decahydroquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4aS,5R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol

InChI

InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m0/s1

InChI Key

BYIVQCRDRHMIRG-RNJXMRFFSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H](C1)O)NCCN2

Canonical SMILES

C1CC2C(C(C1)O)NCCN2

Origin of Product

United States

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